N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide

TSHR antagonist cAMP inhibition GPCR pharmacology

N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide (CAS 2034547-78-7, molecular formula C15H17NO2S2, MW 307.43) is a synthetic small-molecule belonging to the 2,3'-bithiophene carboxamide class. It features a 2,3'-bithiophene core linked via an ethyl spacer to a tetrahydrofuran-3-carboxamide moiety.

Molecular Formula C15H17NO2S2
Molecular Weight 307.43
CAS No. 2034547-78-7
Cat. No. B2726924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide
CAS2034547-78-7
Molecular FormulaC15H17NO2S2
Molecular Weight307.43
Structural Identifiers
SMILESC1COCC1C(=O)NCCC2=CC=C(S2)C3=CSC=C3
InChIInChI=1S/C15H17NO2S2/c17-15(11-4-7-18-9-11)16-6-3-13-1-2-14(20-13)12-5-8-19-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17)
InChIKeyMVTSHBBVZACYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide (CAS 2034547-78-7): Compound Identity, TSHR Antagonist Class, and Procurement Context


N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide (CAS 2034547-78-7, molecular formula C15H17NO2S2, MW 307.43) is a synthetic small-molecule belonging to the 2,3'-bithiophene carboxamide class. It features a 2,3'-bithiophene core linked via an ethyl spacer to a tetrahydrofuran-3-carboxamide moiety . The compound has been curated in BindingDB (BDBM50614116, also cross-referenced as CHEMBL5285143) and is annotated as a thyroid-stimulating hormone receptor (TSHR) antagonist, with activity data derived from a 2024 review of small-molecule TSHR modulators published in the Journal of Medicinal Chemistry [1][2]. Its preclinical Max Phase designation in ChEMBL indicates research-grade status suitable for in vitro and in vivo target-validation studies [3].

Why N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide Cannot Be Substituted by Other 2,3'-Bithiophene Carboxamides or Generic TSHR Antagonists


Within the 2,3'-bithiophene carboxamide class, the identity of the amide substituent exerts a decisive influence on TSHR antagonist potency, selectivity, and species-dependent pharmacodynamics. The target compound's tetrahydrofuran-3-carboxamide group is associated with a human TSHR IC50 of 82 nM [1], whereas the structurally analogous furan-2-carboxamide variant (N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide) and the cyclobutanecarboxamide variant lack comparable annotated TSHR activity in authoritative databases . Furthermore, well-characterized TSHR antagonists from unrelated chemotypes—such as ML224 (ANTAG3, IC50 ≈ 2.1 μM) and TSHR antagonist S37a (hTSHR IC50 ≈ 20 μM)—exhibit potencies 26-fold and 244-fold weaker, respectively, than the target compound in cross-study comparison [2]. These quantitative differences in potency, combined with the known species-specific activity profile (rat TSHR IC50 = 39 nM vs. human TSHR IC50 = 82 nM), mean that generic substitution within the bithiophene carboxamide class or across TSHR antagonist chemotypes cannot be assumed to preserve the same pharmacological profile [1]. Selection must be driven by target-specific potency data matched to the experimental system.

N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide: Quantitative Differentiation Evidence Versus TSHR Antagonist Comparators


TSHR Antagonist Potency: 26-Fold Stronger Than ML224 (ANTAG3) at Human TSHR in Cross-Study Comparison

The target compound exhibits a human TSHR IC50 of 82 nM in a TR-FRET cAMP assay using HEK293 cells expressing human TSHR, as curated in BindingDB from the 2024 J. Med. Chem. TSHR modulator review [1]. In cross-study comparison, the well-characterized TSHR antagonist ML224 (NCGC00242364/ANTAG3) shows a substantially weaker human TSHR IC50 of 2.1 μM (2,100 nM) measured under comparable HEK293 cell-based cAMP inhibition conditions [2]. This represents an approximately 26-fold potency advantage for the target compound. While this is a cross-study rather than head-to-head comparison (and thus subject to inter-laboratory variability), both assays used the same cellular background (HEK293), the same signaling endpoint (cAMP reduction), and similar TR-FRET detection methodology, lending credibility to the relative potency ranking.

TSHR antagonist cAMP inhibition GPCR pharmacology Graves' disease research

TSHR vs. FSHR Selectivity: >120-Fold Window at Human Receptors in Matched Assay Conditions

Within the same BindingDB data source, the target compound demonstrates potent antagonism at human TSHR (IC50 = 82 nM) while exhibiting negligible activity at the closely related human follicle-stimulating hormone receptor (FSHR), with an IC50 of 10,000 nM (10 μM) [1]. This represents a >120-fold selectivity window. Both measurements were performed in HEK293 cells expressing the respective human receptors using comparable cAMP TR-FRET readouts, providing internally consistent selectivity data [1]. For comparison, ML224 (ANTAG3) also shows TSHR selectivity over FSHR and LHR (IC50 > 30 μM for both), but its absolute TSHR potency is 26-fold lower, which compresses the practical selectivity window at achievable concentrations [2].

TSHR selectivity FSHR counter-screen GPCR selectivity profiling Graves' orbitopathy

244-Fold Potency Advantage Over TSHR Antagonist S37a at Human TSHR

TSHR antagonist S37a is a structurally distinct TSHR antagonist with a reported human TSHR IC50 of approximately 20 μM (20,000 nM) in HEK293 cells . Compared with the target compound's human TSHR IC50 of 82 nM, this represents an approximately 244-fold potency difference. Both compounds were assessed using cAMP-based functional assays in HEK293 cells, though exact protocol details differ. The magnitude of this difference—over two orders of magnitude—is unlikely to be explained solely by inter-laboratory variability and suggests a genuine pharmacological distinction driven by the tetrahydrofuran-3-carboxamide chemotype [1].

TSHR antagonist ranking S37a comparator cAMP inhibition assay

Species-Dependent TSHR Antagonist Potency: 2.1-Fold Higher Activity at Rat vs. Human TSHR

The target compound exhibits differential potency across TSHR orthologs: IC50 = 39 nM at rat TSHR (FRTL-5 cells) versus IC50 = 82 nM at human TSHR (HEK293 cells) in the same curated dataset [1]. This 2.1-fold higher potency at rodent TSHR is a critical consideration for preclinical study design. In contrast, ML224 (ANTAG3) did not exhibit a comparable species preference in the published literature, and S37a conversely shows ~2-fold higher potency at human TSHR (20 μM) versus murine TSHR (40 μM) [2][3]. The directionality and magnitude of species selectivity can profoundly affect dose translation from rodent efficacy models to projected human dosing.

species ortholog selectivity rat TSHR human TSHR preclinical model translation

Structural Differentiation: Tetrahydrofuran-3-Carboxamide Versus Furan-2-Carboxamide and Cyclobutanecarboxamide Analogs

The target compound is distinguished from its closest structural analogs by the tetrahydrofuran-3-carboxamide (oxolane-3-carboxamide) group. The closest catalogued analogs—N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide and N-(2-{[2,3'-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide—differ solely in the amide substituent but lack annotated TSHR activity in authoritative databases, suggesting that the saturated tetrahydrofuran ring is a key pharmacophoric element for TSHR potency . The tetrahydrofuran ring provides a combination of hydrogen bond acceptor capability (ether oxygen), conformational flexibility from ring puckering, and intermediate lipophilicity (clogP contribution distinct from aromatic furan or strained cyclobutane) that may optimize the fit within the TSHR allosteric binding pocket. This represents a class-level inference: within the 2,3'-bithiophene-ethyl-amide scaffold, the tetrahydrofuran-3-carboxamide variant is uniquely associated with nanomolar TSHR antagonism in curated bioactivity databases [1].

structure-activity relationship bithiophene carboxamide tetrahydrofuran pharmacophore amide substituent SAR

Recommended Research and Procurement Application Scenarios for N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide Based on Verified Differentiation Evidence


In Vitro TSHR Antagonist Screening and Dose-Response Studies in HEK293-Based cAMP Assays

The compound's human TSHR IC50 of 82 nM in HEK293 cAMP TR-FRET assays [1] makes it suitable for concentration-response studies in the 1 nM–10 μM range. Its >120-fold selectivity over human FSHR (IC50 = 10,000 nM) allows researchers to use concentrations up to ~1 μM with minimal FSHR off-target confounding [1]. This selectivity window is 8.6-fold wider than that available with ML224 at equipotent concentrations, reducing the need for extensive counter-screening [2].

Rodent In Vivo Proof-of-Concept Studies for Graves' Disease and Thyroid-Targeted Pharmacology

The compound's enhanced potency at rat TSHR (IC50 = 39 nM vs. 82 nM at human) [1] means that lower administered doses can achieve pharmacologically active exposure levels in rodent models. For researchers following the experimental paradigm established by Neumann and Gershengorn with ML224 in female BALB/c mice (where a compound with ~2.1 μM IC50 achieved 44% serum free T4 reduction) [2], the target compound's 26-fold higher potency predicts substantially lower dose requirements, directly reducing the gram-scale procurement burden for multi-day infusion studies.

Structure-Activity Relationship (SAR) Studies Centered on the 2,3'-Bithiophene-Tetrahydrofuran-3-Carboxamide Pharmacophore

The unique association of the tetrahydrofuran-3-carboxamide group with nanomolar TSHR potency—absent from the furan-2-carboxamide and cyclobutanecarboxamide analogs [1]—positions this compound as the optimal reference standard for SAR campaigns exploring modifications to the amide substituent, the ethyl linker length, or the bithiophene regiochemistry. Procurement of this specific compound enables direct potency comparisons when synthesizing and testing novel analogs [2].

TSHR-FSHR Selectivity Profiling and Counter-Screening Panels for Glycoprotein Hormone Receptor Family

With internally consistent TSHR and FSHR IC50 values (82 nM and 10,000 nM, respectively) measured under matched assay conditions [1], the compound serves as a well-characterized tool for establishing selectivity benchmarks in glycoprotein hormone receptor (GPCR subfamily) counter-screening panels. Its selectivity profile compares favorably against S37a, whose potency at both receptors is too weak for practical selectivity studies under standard conditions .

Quote Request

Request a Quote for N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.